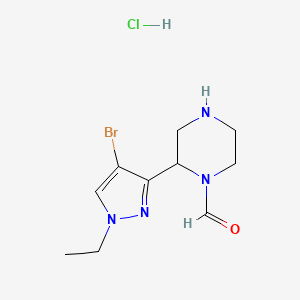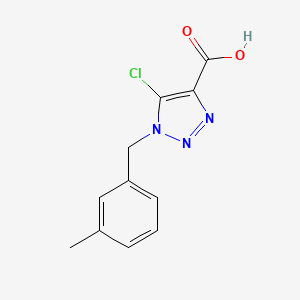
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride typically involves multiple steps. One common method starts with the preparation of 4-bromo-1-ethyl-1H-pyrazole, which is then reacted with piperazine and carbaldehyde under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
Uniqueness
What sets 2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)piperazine-1-carbaldehydehydrochloride apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the pyrazole and piperazine moieties makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H16BrClN4O |
|---|---|
Molekulargewicht |
323.62 g/mol |
IUPAC-Name |
2-(4-bromo-1-ethylpyrazol-3-yl)piperazine-1-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H15BrN4O.ClH/c1-2-15-6-8(11)10(13-15)9-5-12-3-4-14(9)7-16;/h6-7,9,12H,2-5H2,1H3;1H |
InChI-Schlüssel |
RSHROWGFEACWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C2CNCCN2C=O)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)


![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)







![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
